molecular formula C5H7Cl2N3 B3075706 3-Chloro-2-hydrazinylpyridine hydrochloride CAS No. 1034303-16-6

3-Chloro-2-hydrazinylpyridine hydrochloride

Cat. No.: B3075706
CAS No.: 1034303-16-6
M. Wt: 180.03
InChI Key: BHBVMXNLFWJJSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-2-hydrazinylpyridine hydrochloride involves the reaction of 2-hydrazinylpyridine with thionyl chloride. The reaction is typically carried out under heating conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:

2-Hydrazinylpyridine+Thionyl chloride3-Chloro-2-hydrazinylpyridine hydrochloride\text{2-Hydrazinylpyridine} + \text{Thionyl chloride} \rightarrow \text{this compound} 2-Hydrazinylpyridine+Thionyl chloride→3-Chloro-2-hydrazinylpyridine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydrazinylpyridine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

3-Chloro-2-hydrazinylpyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with ryanodine receptors has also been studied, highlighting its potential in insecticidal applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-3-chloropyridine
  • 3-Chloro-2-hydrazinopyrazine
  • 3-Chloro-2-hydrazinopyridine

Uniqueness

3-Chloro-2-hydrazinylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its reactivity in various chemical reactions make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(3-chloropyridin-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-4-2-1-3-8-5(4)9-7;/h1-3H,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBVMXNLFWJJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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